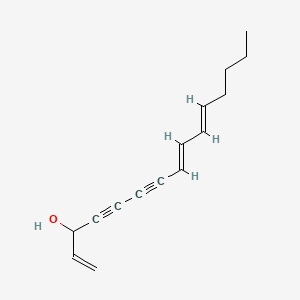
(8E,10E)-pentadeca-1,8,10-trien-4,6-diyn-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(8E,10E)-pentadeca-1,8,10-trien-4,6-diyn-3-ol is an organic compound with the molecular formula C15H18O. It is characterized by its unique structure, which includes three double bonds and two triple bonds within a 15-carbon chain, along with a hydroxyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (8E,10E)-pentadeca-1,8,10-trien-4,6-diyn-3-ol typically involves multi-step organic reactions. One common method includes the coupling of appropriate alkyne and alkene precursors under specific conditions to form the desired triene-diyne structure. The reaction conditions often involve the use of catalysts such as palladium or copper to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and distillation .
Analyse Des Réactions Chimiques
Types of Reactions
(8E,10E)-pentadeca-1,8,10-trien-4,6-diyn-3-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The triple bonds can be reduced to double or single bonds using hydrogenation reactions.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst is commonly used for hydrogenation.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of alkyl halides or other substituted derivatives.
Applications De Recherche Scientifique
(8E,10E)-pentadeca-1,8,10-trien-4,6-diyn-3-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mécanisme D'action
The mechanism of action of (8E,10E)-pentadeca-1,8,10-trien-4,6-diyn-3-ol involves its interaction with specific molecular targets. The compound’s unique structure allows it to interact with enzymes and receptors, potentially modulating their activity. The pathways involved may include inhibition of specific enzymes or activation of signaling pathways that lead to desired biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,8,10-Pentadecatriene-4,6-diyne-1-ol
- 1,8,10-Pentadecatriene-4,6-diyne-2-ol
- 1,8,10-Pentadecatriene-4,6-diyne-5-ol
Uniqueness
(8E,10E)-pentadeca-1,8,10-trien-4,6-diyn-3-ol is unique due to the position of its hydroxyl group and the specific arrangement of its double and triple bonds. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
19833-08-0 |
|---|---|
Formule moléculaire |
C15H18O |
Poids moléculaire |
214.308 |
Nom IUPAC |
(8E,10E)-pentadeca-1,8,10-trien-4,6-diyn-3-ol |
InChI |
InChI=1S/C15H18O/c1-3-5-6-7-8-9-10-11-12-13-14-15(16)4-2/h4,7-10,15-16H,2-3,5-6H2,1H3/b8-7+,10-9+ |
Clé InChI |
ZFRFUEUAQAPXBJ-XBLVEGMJSA-N |
SMILES |
CCCCC=CC=CC#CC#CC(C=C)O |
Synonymes |
(8E,10E)-1,8,10-Pentadecatriene-4,6-diyn-3-ol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















